3-(Pyridin-4-yl)butanoic acid

Overview

Description

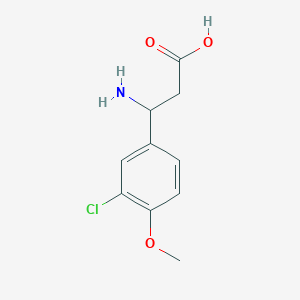

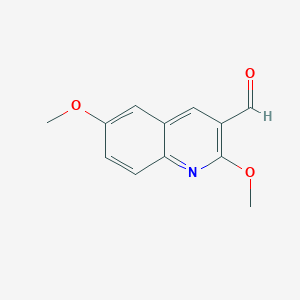

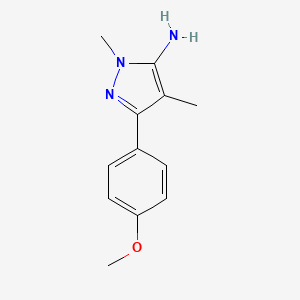

3-(Pyridin-4-yl)butanoic acid is a chemical compound with the molecular formula C9H11NO2 . It is also known as 3-Pyridinebutanoic acid . The compound is related to 4-(3-Pyridinyl)butanoic acid, which has a similar structure .

Synthesis Analysis

The synthesis of compounds related to 3-(Pyridin-4-yl)butanoic acid has been reported in the literature. For instance, the synthesis of 3-(pyridin-4-yl)-1,2,4-triazines has been described, which involves the condensation of isonitrosoacetophenone hydrazones . Another study reported the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis

The molecular structure of 3-(Pyridin-4-yl)butanoic acid can be represented by the InChI code 1S/C9H11NO2.ClH/c1-7(6-9(11)12)8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H .Chemical Reactions Analysis

The chemical reactions involving compounds related to 3-(Pyridin-4-yl)butanoic acid have been studied. For example, the reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with various compounds have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Pyridin-4-yl)butanoic acid include a molecular weight of 201.65, and it appears as a powder . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 324.1±17.0 °C at 760 mmHg, and a flash point of 149.8±20.9 °C .Scientific Research Applications

Structural Analysis and Molecular Design

- The molecular and crystal structure of derivatives, like 4-oxo-4-(pyridin-3-ylamino)butanoic acid, have been extensively analyzed, indicating the significance of these compounds in the study of hydrogen bonding and supramolecular structures. The investigations highlight the compound's potential in facilitating the understanding of molecular interactions, crucial in drug design and material sciences (Naveen et al., 2016).

Advanced Material Development

- In the field of material sciences, compounds related to 3-(Pyridin-4-yl)butanoic acid have been used in the development of novel optical sensing structures. For instance, a polymeric-based ternary europium (III) complex system was designed using a derivative, demonstrating the compound's role in creating functional films with significant applications in sensing and luminescence (Li et al., 2019).

Synthetic Chemistry and Catalysis

- The compound and its derivatives have been central to synthetic chemistry. For example, studies on the oxidative coupling of alkanones coordinated to palladium(II) using derivatives of 3-(Pyridin-4-yl)butanoic acid have shed light on complex synthetic pathways and the development of novel compounds with potential applications in catalysis and pharmaceuticals (El-Abadelah et al., 2018).

Environmental Applications

- Research on nitrogen heterocyclic compounds like pyridine in drinking water demonstrated the potential of derivatives of 3-(Pyridin-4-yl)butanoic acid in environmental applications, particularly in the treatment and purification of drinking water to remove hazardous substances (Li et al., 2017).

Safety And Hazards

properties

IUPAC Name |

3-pyridin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(6-9(11)12)8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSQGRVBIOODEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300196 | |

| Record name | β-Methyl-4-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-4-yl)butanoic acid | |

CAS RN |

373356-33-3 | |

| Record name | β-Methyl-4-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373356-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Methyl-4-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)

![(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine](/img/structure/B1309016.png)

![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)